molecular formula C12H7ClF3N3O2 B13027165 2-Chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid

2-Chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid

Cat. No.: B13027165
M. Wt: 317.65 g/mol
InChI Key: BICHEIUVSWSVHR-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C12H7ClF3N3O2 . It is known for its unique structure, which includes a pyrimidine ring substituted with a chloro group, a trifluoromethyl group, and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

2-Chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C12H7ClF3N3O2

Molecular Weight

317.65 g/mol

IUPAC Name

2-chloro-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H7ClF3N3O2/c13-11-17-5-8(10(20)21)9(19-11)18-7-3-1-2-6(4-7)12(14,15)16/h1-5H,(H,20,21)(H,17,18,19)

InChI Key

BICHEIUVSWSVHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=NC=C2C(=O)O)Cl)C(F)(F)F

Origin of Product

United States

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